2-(3-Chlorophenyl)-2-hydroxyethanimidamide
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Overview
Description
2-(3-Chlorophenyl)-2-hydroxyethanimidamide is an organic compound with a molecular structure that includes a chlorophenyl group attached to a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-hydroxyethanimidamide typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to reduction conditions to yield the desired hydroxyethanimidamide. Common reagents used in this process include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-oxoethanimidamide.
Reduction: Formation of 2-(3-chlorophenyl)-2-aminoethanimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-2-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxyethanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxyethanimidamide
- 2-(4-Chlorophenyl)-2-hydroxyethanimidamide
- 2-(3-Bromophenyl)-2-hydroxyethanimidamide
Uniqueness
2-(3-Chlorophenyl)-2-hydroxyethanimidamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11) |
InChI Key |
JIBSNXLXIUOLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=N)N)O |
Origin of Product |
United States |
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